In-Depth Technical Guide: 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1)
In-Depth Technical Guide: 3-Bromo-4-chlorotoluene (CAS No. 57310-39-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Bromo-4-chlorotoluene, a versatile halogenated aromatic compound. It serves as a crucial building block in the synthesis of a variety of chemical intermediates and specialty chemicals, with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique molecular structure allows for diverse functionalization, making it a valuable component in the development of complex organic molecules.[2]
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 3-Bromo-4-chlorotoluene.
| Property | Value | Reference |
| CAS Number | 57310-39-1 | [2][3][4][5] |
| Molecular Formula | C7H6BrCl | [2][3][5] |
| Molecular Weight | 205.48 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or crystal | [2][3] |
| Boiling Point | 229.1°C at 760 mmHg | [1][6] |
| Melting Point | -20°C to -23°C | [3] |
| Density | 1.55 g/cm³ | [6] |
| Flash Point | 104.5°C | [6] |
| Refractive Index | 1.566 | [6] |
| Solubility | Soluble in organic solvents such as ethers and alcohols. | [3] |
| Purity | ≥98.0% | [6] |
Spectroscopic Data
Spectroscopic data is essential for the accurate identification and characterization of 3-Bromo-4-chlorotoluene.
| Spectrum Type | Data Source / Reference |
| Mass Spectrometry (GC-MS) | Available on PubChem (J-57-3775-0)[7] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available on PubChem[7] |
Note: While the existence of spectroscopic data is confirmed, detailed peak information was not available in the immediate search results. Researchers should refer to the cited databases for direct access to the spectra.
Experimental Protocols
Synthesis of 3-Bromo-4-chlorotoluene
A common method for the synthesis of 3-Bromo-4-chlorotoluene involves the reaction of 4-chlorotoluene (B122035) with a brominating agent, such as bromine.[3] A more specific laboratory-scale synthesis starts from 2-Bromo-4-methylaniline.[4]
General Procedure for the Synthesis from 2-Bromo-4-methylaniline: [4]
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Reaction Setup: In a suitable reaction vessel, mix tert-butyl nitrite (B80452) (48 mmol, 6.34 mL) and anhydrous copper(II) chloride (60 mmol, 8.07 g) in anhydrous acetonitrile (B52724) (100 mL) at 65 °C.
-
Addition of Starting Material: Slowly add 2-Bromo-4-methylaniline (30 mmol) to the reaction mixture under vigorous stirring over a period of 30 minutes.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 2 hours after the addition is complete.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into 20% hydrochloric acid (400 mL).
-
Extraction: Extract the aqueous layer with ether (3 x 120 mL).
-
Washing and Drying: Combine the organic phases, wash with brine (100 mL), and dry over anhydrous Na2SO4.
-
Purification: Evaporate the solvent and purify the crude product by flash column chromatography to yield 3-Bromo-4-chlorotoluene.
Application in Palladium-Catalyzed C-H Arylation
3-Bromo-4-chlorotoluene is a useful intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[2] It can be used to synthesize N-heterocycle-fused phenanthridines through a tandem N-H/C-H arylation of aryl-N-heteroarenes.[6]
General Procedure for Palladium-Catalyzed C-H Arylation:
While a specific protocol for 3-Bromo-4-chlorotoluene was not detailed, a general procedure for the palladium-catalyzed C-H arylation of heteroarenes with aryl bromides is as follows:
-
Catalyst System: A palladium catalyst, such as Pd(Pt-Bu3)2, is often employed.[8]
-
Base: A base, such as lithium tert-butoxide (LiO-t-Bu), is required for the reaction to proceed.[8]
-
Solvent: The choice of solvent can influence the regioselectivity of the reaction. Polar aprotic solvents like DMF and TMU are often effective.[8]
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a standard aqueous work-up. The product is then purified by chromatography.
Visualizations
Synthesis of 3-Bromo-4-chlorotoluene
Caption: Synthesis of 3-Bromo-4-chlorotoluene from 2-Bromo-4-methylaniline.
Palladium-Catalyzed C-H Arylation Workflow
Caption: General workflow for the palladium-catalyzed C-H arylation using 3-Bromo-4-chlorotoluene.
Safety and Handling
3-Bromo-4-chlorotoluene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] It may be harmful if swallowed, in contact with skin, or if inhaled.[9] It is also important to avoid its release into the environment, as it may be toxic to aquatic organisms.[3] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Applications in Research and Development
3-Bromo-4-chlorotoluene is a valuable intermediate in several key areas of chemical research and development:
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Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceutical compounds, including those with potential antibacterial and antifungal properties.[2]
-
Agrochemical Production: This compound is used in the formulation of pesticides and herbicides.[2]
-
Material Science: It is utilized in the development of specialty polymers and resins to enhance material properties like thermal stability and chemical resistance.[2]
-
Organic Synthesis: As a versatile building block, it plays a crucial role in enabling chemists to create complex molecules efficiently.[2]
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. 3-BROMO-4-CHLOROTOLUENE | 57310-39-1 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Bromo-4-chlorotoluene CAS 57310-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Benzene, 2-bromo-1-chloro-4-methyl- | C7H6BrCl | CID 284147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
